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Introduction

Mitochondria are highly dynamic organelles essential for cardiomyocyte function, constantly
undergoing fusion and fission to maintain cellular homeostasis, ATP production, and calcium
signaling.[1] An imbalance in these processes, particularly excessive mitochondrial fission, is
linked to various cardiovascular pathologies, including ischemia-reperfusion (I/R) injury and
heart failure.[2][3] The key protein regulating mitochondrial fission is the Dynamin-related
protein 1 (Drpl), a GTPase that translocates from the cytosol to the outer mitochondrial
membrane.[1][4] At the membrane, Drpl interacts with adaptor proteins like Fission protein 1
(Fis1) to constrict and divide mitochondria.[1][4]

TAT-P110 is a rationally designed, cell-permeable peptide inhibitor that selectively disrupts the
interaction between Drpl and Fis1.[2][5][6] By preventing this interaction, TAT-P110 inhibits
excessive mitochondrial fission, thereby reducing mitochondrial fragmentation, decreasing
reactive oxygen species (ROS) production, and preserving mitochondrial function.[2][7] It has
been shown to be cardioprotective in various models of cardiac stress.[5][8] This document
provides detailed protocols for utilizing TAT-P110 to study its effects on mitochondrial
dynamics, protein expression, and bioenergetics in cardiomyocytes.
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Mechanism of Action of TAT-P110

Under conditions of cellular stress such as ischemia-reperfusion, Drpl is activated and
recruited to the outer mitochondrial membrane. There, it binds to the adaptor protein Fis1,
leading to Drpl oligomerization and subsequent mitochondrial fission.[9][10] This excessive
fission can result in mitochondrial dysfunction, characterized by decreased ATP production,
increased ROS, and the initiation of apoptotic pathways.[2] TAT-P110 is a seven-amino-acid
peptide derived from Drpl that is conjugated to the cell-penetrating peptide TAT.[6][11] It acts
as a competitive inhibitor, specifically blocking the binding of Drpl to Fis1, without affecting
Drp1l's interaction with other adaptor proteins like Mff or MiD51.[5][8] This selective inhibition
prevents pathological mitochondrial fission while having minimal effects on physiological
mitochondrial dynamics under basal conditions.[5][6]
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Caption: TAT-P110 signaling pathway in cardiomyocytes.
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Quantitative Effects of TAT-P110 Treatment

The following tables summarize quantitative data from studies investigating the effects of TAT-

P110 in cardiomyocyte and cardiac injury models.

Table 1: Effects of TAT-P110 on Myocardial Ischemia-Reperfusion (I/R) Injury

Parameter Model Treatment Outcome Reference
Ex vivo 28 * 2%
Infarct Size Langendorff 1 pmol/L P110 decrease vs. [2][8]
(Rat) control
) In vivo Ischemia Reduction from
Infarct Size 0.5 mg/kg P110 [12]
(Rat) 44% to 13%
Ex vivo
70 + 1% increase
ATP Levels Langendorff 1 pumol/L P110 [2][8]
vs. I/R control
(Rat)
Over 50%
In vivo Ischemia )
ATP Levels 0.5 mg/kg P110 increase vs. I/R [12]

(Rat)

control

| Drpl Translocation | Primary Cardiomyocytes | 1 umol/L P110 | Blocked I/R-induced Drpl

translocation to mitochondria |[8][10] |

Table 2: Effects of TAT-P110 on Mitochondrial Morphology and Function
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Parameter Model Treatment Outcome Reference

Reduced
fragmented
1 uM P110-TAT mitochondria [13]

Mitochondrial HD Mouse

Morphology Striatal Cells
from 45% to
15%
Prevented
] ) HI9C2 decline in fused
Mitochondrial ) ) )
Cardiomyocytes 1uM P110 mitochondria [11]
Fused Cells )
(LPS-treated) (37% vs. 38% in
control)
] ] Significant
Mitochondrial ]
HD Mouse restoration of
Membrane ] 1 puM P110-TAT [13]
Striatal Cells TMRM

Potential
fluorescence

| Mitochondrial Superoxide | HD Mouse Striatal Cells | 1 uM P110-TAT | Significant reduction in
MitoSOX red fluorescence |[13] |

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Morphology by
Fluorescence Microscopy

This protocol details how to visualize and quantify changes in mitochondrial morphology in
cardiomyocytes following TAT-P110 treatment.
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1. Seed Cardiomyocytes
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on glass-bottom dishes
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2. Induce Stress (Optional)
(e.g., simulated I/R, LPS)
A
3. Treat with TAT-P110
(e.g., 1 uM for 30 min - 2h)
A

4. Stain Mitochondria
(e.g., MitoTracker Red CMXRos or TMRM)

\ 4
5. Live-Cell Imaging
(Confocal Microscopy)

Y

6. Image Analysis
(Quantify mitochondrial length, circularity, and fragmentation)
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Caption: Workflow for mitochondrial morphology analysis.
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Methodology:

e Cell Culture:

o

[e]

Culture cardiomyocytes (e.g., neonatal rat ventricular myocytes or H9c2 cells) on glass-
bottom confocal dishes coated with a suitable extracellular matrix protein (e.g., laminin or
gelatin).[14]

Maintain cells in a humidified incubator at 37°C and 5% CO-.

e TAT-P110 Treatment:

[¢]

Prepare a stock solution of TAT-P110 in sterile, nuclease-free water or DMSO.[11]

On the day of the experiment, dilute TAT-P110 to the final desired concentration (e.g., 1
M) in pre-warmed culture medium.[2][5]

If applicable, induce cellular stress (e.g., hypoxia-reoxygenation or treatment with
lipopolysaccharide [LPS]) prior to or concurrently with peptide treatment.[5][8]

Incubate cells with TAT-P110 for the desired duration (e.g., 30 minutes to 2 hours).[8]
Include a vehicle control (e.g., TAT carrier peptide or saline).[12]

e Mitochondrial Staining:

Prepare a working solution of a mitochondrial membrane potential-dependent dye, such
as TMRM (e.g., 20-100 nM) or MitoTracker Red CMXRos (e.g., 100-200 nM), in culture
medium.[15][16]

Remove the treatment medium and add the staining solution to the cells.

Incubate for 20-30 minutes at 37°C, protected from light.[15]

e Imaging:

o Wash the cells gently with pre-warmed imaging buffer (e.g., Tyrode's solution or Krebs-

Henseleit buffer).[15]
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o Acquire images using a confocal laser scanning microscope equipped with a live-cell
imaging chamber to maintain temperature and CO: levels.

o Use appropriate laser lines and emission filters for the selected fluorescent probe (e.g.,
561 nm excitation for TMRM/MitoTracker Red).

e Image Analysis:

o Quantify mitochondrial morphology using software such as ImageJ/Fiji with specialized

plugins (e.g., MiNA).

o Assess parameters such as mitochondrial length, aspect ratio, form factor, and degree of
fragmentation. Compare TAT-P110 treated cells to control and stress-induced groups.

Protocol 2: Analysis of Drpl Translocation by Western
Blotting

This protocol describes the isolation of mitochondrial fractions and subsequent western blot
analysis to quantify the amount of Drp1 associated with mitochondria.
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: 1. Culture and Treat Cardiomyocytes
node_style_step node_style_action node_style_result (as described in Protocol 1)

A

2. Cell Lysis & Homogenization
(Use Dounce homogenizer)

Y

3. Differential Centrifugation
to isolate cytosolic and mitochondrial fractions

A

4. Protein Quantification
(e.g., BCA assay)

Y

[ 5. SDS-PAGE & Western Blotting j

A

6. Immunodetection
(Probe for Drp1, VDAC, and a cytosolic marker like GAPDH)

7. Densitometry Analysis
(Normalize mitochondrial Drp1 to VDAC)

Click to download full resolution via product page

Caption: Workflow for Western Blot analysis of Drp1l.
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Methodology:
e Cell Treatment and Harvesting:
o Treat cardiomyocytes as described in Protocol 1.

o After treatment, wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
Pellet the cells by centrifugation (e.g., 600 x g for 5 min at 4°C).

o Mitochondrial Isolation:

o Resuspend the cell pellet in an appropriate volume of ice-cold homogenization buffer (e.qg.,
10 mM Tris-HCI, 10 mM KCI, 0.15 mM MgClz, with freshly added protease inhibitors like
PMSF and DTT).

o Allow cells to swell on ice for 10-15 minutes.[17]

o Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approx. 30-
40 strokes).[17]

o Perform a series of differential centrifugations to separate fractions:

» Centrifuge the homogenate at 1,200 x g for 5 minutes at 4°C to pellet nuclei and
unbroken cells.

» Transfer the supernatant to a new tube and centrifuge at 7,000-10,000 x g for 10
minutes at 4°C to pellet the crude mitochondrial fraction.

» The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

o Wash the mitochondrial pellet by resuspending in mitochondrial suspension buffer and re-
centrifuging.

o Western Blotting:

o Lyse the mitochondrial pellet and a sample of the cytosolic fraction in RIPA buffer with
protease inhibitors.
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o Determine the protein concentration of both fractions using a BCA or Bradford assay.
o Denature equal amounts of protein (e.g., 20-30 pg) by boiling in Laemmli sample buffer.

o Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

o Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room

temperature.
o Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
= Anti-Drpl
= Anti-VDAC or TOM20 (mitochondrial loading control)[18]
» Anti-GAPDH or Enolase (cytosolic loading control/purity marker)[10]

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging
system.

e Analysis:
o Perform densitometric analysis of the Drpl band in the mitochondrial fraction.

o Normalize the mitochondrial Drpl signal to the mitochondrial loading control (VDAC) to
determine the relative amount of Drp1l translocated to the mitochondria.[10]

Protocol 3: Evaluation of Mitochondrial Respiration with
a Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function
in real-time following TAT-P110 treatment.
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: 1. Hydrate Sensor Cartridge
node_style_step node_style_result [ (with XF Calibrant, 24h prior)

Y

2. Seed Cardiomyocytes
in Seahorse XF microplate coated with laminin/gelatin

A

3. Treat with TAT-P110
(and optional stressor)

A

4. Prepare Assay Medium
& load injection ports with mitochondrial stressors

Y

5. Run Mito Stress Test
on Seahorse XF Analyzer

Y

6. Analyze OCR Data
(Calculate basal respiration, ATP production, maximal respiration, and spare capacity)

Click to download full resolution via product page

Caption: Workflow for Seahorse XF mitochondrial respiration assay.
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Methodology:
e Preparation (Day Before Assay):

o Hydrate a Seahorse XF sensor cartridge by adding 200 pL of XF Calibrant solution to each
well and incubate overnight at 37°C in a non-CO: incubator.[19][20]

o Coat a Seahorse XF cell culture microplate with 0.1% gelatin or 20 pg/ml laminin for at
least 1 hour at 37°C.[14][19]

o Seed cardiomyocytes (e.g., 20,000-75,000 cells/well) onto the coated microplate and
culture overnight.[19][21]

e Assay Day:

[¢]

Treat cells with TAT-P110 and/or a stressor for the desired duration.

o One hour before the assay, carefully replace the culture medium with pre-warmed XF
assay medium (e.g., DMEM base supplemented with glucose, pyruvate, and glutamine,
pH 7.4).[14] Place the plate in a non-COz2 incubator at 37°C for 45-60 minutes.

o Prepare the mitochondrial stressor compounds (e.g., oligomycin, FCCP, and
rotenone/antimycin A) in assay medium and load them into the appropriate injection ports
of the hydrated sensor cartridge.[20][21]

o Atypical final concentration for these compounds is 1-2 uM.[20]
o Seahorse XF Assay:

o Calibrate the sensor cartridge in the Seahorse XF Analyzer.

o Replace the calibration plate with the cell culture plate.

o Run the Mito Stress Test protocol, which involves sequential measurements of OCR at
baseline and after the injection of each compound.

o Data Analysis:
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o The Seahorse software will calculate key parameters of mitochondrial respiration:

Basal Respiration: The initial OCR before any injections.

ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

Maximal Respiration: The peak OCR after FCCP injection.

Spare Respiratory Capacity: The difference between maximal and basal respiration.

Non-Mitochondrial Respiration: The remaining OCR after rotenone/antimycin A injection.

o Compare these parameters between control, stress-induced, and TAT-P110-treated
groups to determine the peptide's effect on mitochondrial bioenergetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Mitochondrial Dynamics in Adult Cardiomyocytes and Heart Diseases
[frontiersin.org]

2. researchgate.net [researchgate.net]
3. mdpi.com [mdpi.com]
4. researchgate.net [researchgate.net]

5. Drp1/Fisl Interaction Mediates Mitochondrial Dysfunction in Septic Cardiomyopathy -
PMC [pmc.ncbi.nim.nih.gov]

6. A novel Drpl inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC
[pmc.ncbi.nlm.nih.gov]

7. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s
Disease - PMC [pmc.ncbi.nim.nih.gov]

8. Acute Inhibition of Excessive Mitochondrial Fission After Myocardial Infarction Prevents
Long-term Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b15603523?utm_src=pdf-body
https://www.benchchem.com/product/b15603523?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.584800/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.584800/full
https://www.researchgate.net/publication/299917754_Comparison_of_the_Effects_of_Myristoylated_and_Transactivating_Peptide_TAT_Conjugated_Mitochondrial_Fission_Peptide_Inhibitor_P110_in_Myocardial_IschemiaReperfusion_IR_Injury
https://www.mdpi.com/2073-4425/14/10/1876
https://www.researchgate.net/publication/348322897_Mitochondrial_Dynamics_in_Adult_Cardiomyocytes_and_Heart_Diseases
https://pmc.ncbi.nlm.nih.gov/articles/PMC6948926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6948926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3619809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3619809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10672680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3835263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3835263/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. medchemexpress.com [medchemexpress.com]
12. portlandpress.com [portlandpress.com]

13. researchgate.net [researchgate.net]

14. Standardized bioenergetic profiling of adult mouse cardiomyocytes - PMC
[pmc.ncbi.nlm.nih.gov]

15. Protocol for Imaging of Mitoflashes in Live Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
16. Optica Publishing Group [opg.optica.org]
17. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

18. JCI Insight - Heteroplasmic and homoplasmic m.616T>C in mitochondria tRNAPhe
promote isolated chronic kidney disease and hyperuricemia [insight.jci.org]

19. fujifilmcdi.com [fujifilmcdi.com]
20. fujifilmcdi.com [fujifilmcdi.com]
21. agilent.com [agilent.com]

To cite this document: BenchChem. [A protocol for studying mitochondrial dynamics in
cardiomyocytes using TAT-P110]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603523#a-protocol-for-studying-mitochondrial-
dynamics-in-cardiomyocytes-using-tat-p110]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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